7,7,7-trichloro-6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one
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Overview
Description
7,7,7-trichloro-6-hydroxy-2-methyl-6-phenyl-2-hepten-4-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TCMK, and it is a member of the chalcone family. TCMK has been synthesized by various methods, and its synthesis and properties have been extensively studied.
Mechanism of Action
The mechanism of action of TCMK is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and apoptosis. TCMK has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. TCMK has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. TCMK has been shown to induce apoptosis by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
TCMK has been found to have various biochemical and physiological effects. TCMK has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. TCMK has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). TCMK has been shown to have antiangiogenic effects, which may contribute to its anticancer properties.
Advantages and Limitations for Lab Experiments
TCMK has several advantages for lab experiments. TCMK is easy to synthesize and has high purity, which makes it suitable for various biochemical and physiological assays. TCMK has been extensively studied, and its properties and mechanisms of action are well understood. However, TCMK also has some limitations for lab experiments. TCMK is a hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. TCMK also has low solubility in organic solvents, which limits its use in some assays.
Future Directions
There are several future directions for the study of TCMK. TCMK has shown promising results in the treatment of cancer and neurodegenerative diseases, and further studies are needed to explore its potential use in these areas. TCMK may also have potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. The development of novel synthesis methods for TCMK may also lead to the discovery of new chalcone derivatives with unique properties and applications.
Synthesis Methods
TCMK can be synthesized by various methods, including the Claisen-Schmidt condensation reaction, the aldol condensation reaction, and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with a ketone in the presence of a base catalyst. The aldol condensation reaction involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base catalyst. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base catalyst. These methods have been used to synthesize TCMK with high yields and purity.
Scientific Research Applications
TCMK has been extensively studied for its potential applications in various scientific research fields. TCMK has been found to have antioxidant, anti-inflammatory, and anticancer properties. TCMK has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TCMK has also been found to have neuroprotective effects and is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
7,7,7-trichloro-6-hydroxy-2-methyl-6-phenylhept-2-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3O2/c1-10(2)8-12(18)9-13(19,14(15,16)17)11-6-4-3-5-7-11/h3-8,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALLPYGJXLGSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CC(C1=CC=CC=C1)(C(Cl)(Cl)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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